molecular formula C18H17NO8 B1438055 Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate CAS No. 1185292-98-1

Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate

Cat. No. B1438055
M. Wt: 375.3 g/mol
InChI Key: HPEDGYLPVHYLIJ-UHFFFAOYSA-N
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Description

Bis-benzo[1,3]dioxol-5-ylmethyl-amine oxalate is a biochemical used for proteomics research . It has a molecular formula of C16H15NO4•C2H2O4 and a molecular weight of 375.33 .


Molecular Structure Analysis

The molecular structure of Bis-benzo[1,3]dioxol-5-ylmethyl-amine oxalate is defined by its molecular formula, C16H15NO4•C2H2O4, and its molecular weight, 375.33 .

Scientific Research Applications

Photopolymerization Characteristics

Bis-benzo[1,3]dioxol-5-ylmethanone (BBDOM) has been identified as a hydrogen-abstraction photoinitiator, demonstrating a redshifted maximal absorption compared to benzophenone. Studies into the kinetics of photopolymerization of BBDOM in various systems indicate its effectiveness as a photoinitiator, surpassing benzophenone. The presence of cyclic acetals in BBDOM, which are widely distributed in nature, allows for the avoidance of large quantities of amines in the system without the need for an additional hydrogen donor (Cui et al., 2011).

Safety And Hazards

There is limited information available on the safety and hazards of Bis-benzo[1,3]dioxol-5-ylmethyl-amine oxalate. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4.C2H2O4/c1-3-13-15(20-9-18-13)5-11(1)7-17-8-12-2-4-14-16(6-12)21-10-19-14;3-1(4)2(5)6/h1-6,17H,7-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEDGYLPVHYLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate

CAS RN

1185292-98-1
Record name 1,3-Benzodioxole-5-methanamine, N-(1,3-benzodioxol-5-ylmethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185292-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate
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Reactant of Route 5
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Reactant of Route 6
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